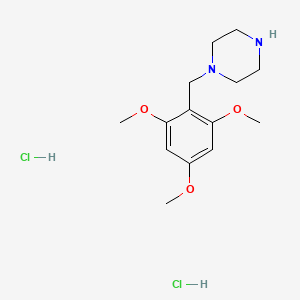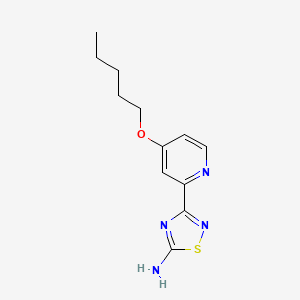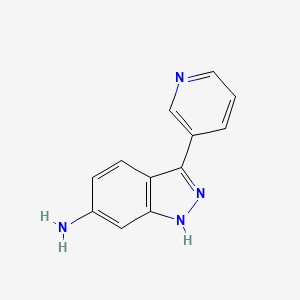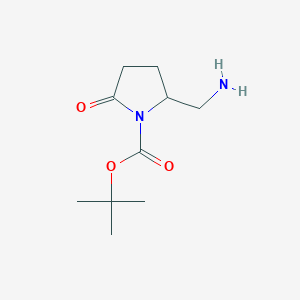
2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid is an organic compound with a complex structure that includes bromine, ethoxycarbonyl, and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the bromine and ethoxycarbonyl groups through electrophilic aromatic substitution reactions. The sulfanyl group can be introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as iron(III) bromide for bromination and aluminum chloride for Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the modulation of signaling pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-thiazolecarboxylic acid: Shares the bromine and carboxylic acid groups but has a thiazole ring instead of a benzene ring.
2-bromo-4-methoxyphenylacetic acid: Contains a bromine and methoxy group on a benzene ring, similar in structure but different in functional groups.
Properties
Molecular Formula |
C10H9BrO3S2 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-bromo-4-ethoxycarbonylsulfanylbenzenecarbothioic S-acid |
InChI |
InChI=1S/C10H9BrO3S2/c1-2-14-10(13)16-6-3-4-7(9(12)15)8(11)5-6/h3-5H,2H2,1H3,(H,12,15) |
InChI Key |
YKJHFYWOKRPDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC1=CC(=C(C=C1)C(=O)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)

![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)


